molecular formula C17H13N5O8S B11682202 N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide

Cat. No.: B11682202
M. Wt: 447.4 g/mol
InChI Key: SREVVUWMJGFHBX-UHFFFAOYSA-N
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Description

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide is a complex organic compound that features a combination of isoxazole, sulfonamide, and nitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide typically involves multiple steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the sulfonamide group: This step involves the reaction of the isoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the nitrobenzamide: The final step involves the coupling of the sulfonamide intermediate with 3,5-dinitrobenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide group.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: Potential use in the development of new catalysts or as intermediates in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as dihydropteroate synthase, which is involved in bacterial folate synthesis.

    Pathways Involved: Inhibition of enzyme activity, leading to disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide: A related compound with similar structural features.

Uniqueness

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential for the development of novel therapeutic agents.

Properties

Molecular Formula

C17H13N5O8S

Molecular Weight

447.4 g/mol

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C17H13N5O8S/c1-10-6-16(19-30-10)20-31(28,29)15-4-2-12(3-5-15)18-17(23)11-7-13(21(24)25)9-14(8-11)22(26)27/h2-9H,1H3,(H,18,23)(H,19,20)

InChI Key

SREVVUWMJGFHBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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